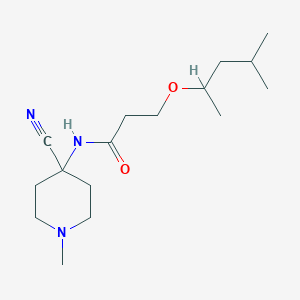
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide, also known as JNJ-31020028, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).
作用機序
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide acts as a PAM of mGluR2, which means that it enhances the activity of the receptor by binding to an allosteric site on the receptor. This results in an increase in the affinity of the receptor for glutamate, leading to increased signaling through the receptor. The enhanced activity of mGluR2 has been shown to have neuroprotective effects and to improve cognitive function in animal models of CNS disorders.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide has been shown to have a range of biochemical and physiological effects in animal models of CNS disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the efficacy of antipsychotic drugs. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide is its specificity for mGluR2, which reduces the risk of off-target effects. It has also been shown to have good bioavailability and to cross the blood-brain barrier, making it a promising candidate for CNS drug development. However, one of the limitations of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide. One potential avenue is to investigate its effects in combination with other drugs, such as antipsychotics, to determine whether it can enhance their efficacy. Another direction is to explore its effects in different animal models of CNS disorders, as well as in human clinical trials. Additionally, further research is needed to optimize the synthesis process and improve the solubility of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide, which could facilitate its use in experimental settings.
合成法
The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide involves a multi-step process that starts with the reaction of 4-cyano-1-methylpiperidine with 3-bromo-1-(4-methylpentan-2-yloxy)propan-2-ol to form the intermediate compound, which is then treated with 1,1'-carbonyldiimidazole (CDI) to obtain the final product. The yield of the synthesis process is reported to be 50%.
科学的研究の応用
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide has been extensively studied for its potential therapeutic effects in various central nervous system (CNS) disorders, including schizophrenia, anxiety, and depression. It has been shown to enhance the activity of mGluR2, which is involved in regulating the release of glutamate, a neurotransmitter that plays a crucial role in synaptic plasticity and cognitive function. The dysregulation of glutamate signaling has been implicated in the pathophysiology of several CNS disorders, and thus, N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide has emerged as a promising candidate for the treatment of these conditions.
特性
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-13(2)11-14(3)21-10-5-15(20)18-16(12-17)6-8-19(4)9-7-16/h13-14H,5-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVRBRMMRIECNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)NC1(CCN(CC1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

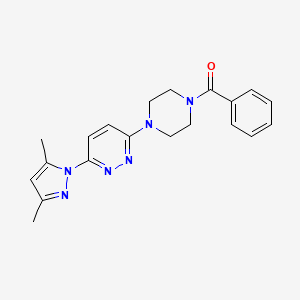
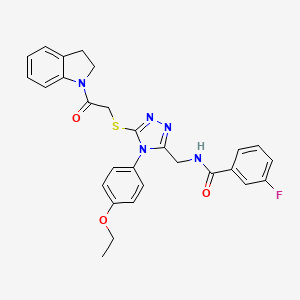


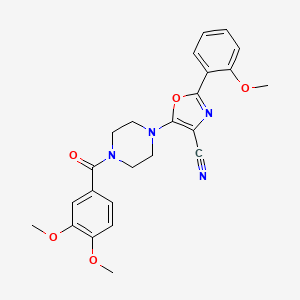
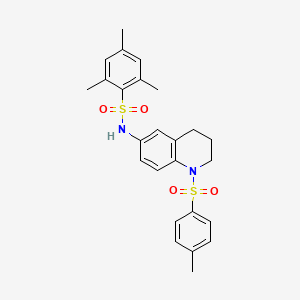

![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2618972.png)
![3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618973.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2618974.png)
![9-((4-(3,4-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2618975.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618976.png)
